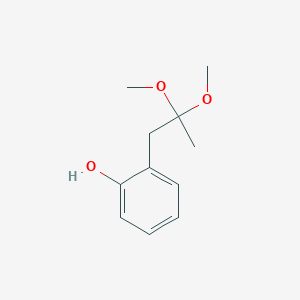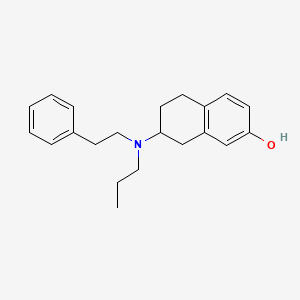
7-(Phenethyl-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic compound that belongs to the class of phenethylamines. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, and antidepressants . This compound is characterized by its unique structure, which includes a naphthalene ring system fused with a tetrahydronaphthalene moiety and a propylphenethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps, including the formation of the naphthalene ring system and the introduction of the propylphenethylamino group. One common method involves the alkylation of a naphthalene derivative with a propylphenethylamine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization and chromatography are often used to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or stimulant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptors and cellular contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Amphetamine: Shares the phenethylamine backbone but has different substituents.
Methamphetamine: Similar to amphetamine but with additional methyl groups.
Uniqueness
7-(Propylphenethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific structural features, such as the fused naphthalene ring system and the propylphenethylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other phenethylamine derivatives.
Eigenschaften
CAS-Nummer |
92206-56-9 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
7-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H27NO/c1-2-13-22(14-12-17-6-4-3-5-7-17)20-10-8-18-9-11-21(23)16-19(18)15-20/h3-7,9,11,16,20,23H,2,8,10,12-15H2,1H3 |
InChI-Schlüssel |
NOXSTXNFXDOBON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


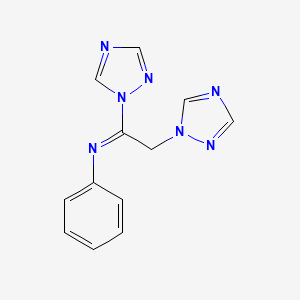
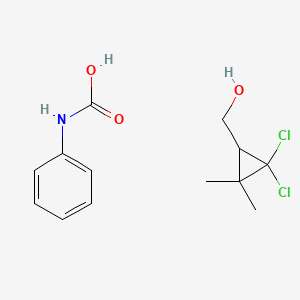
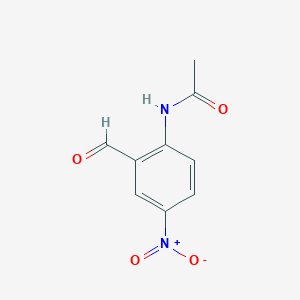

![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
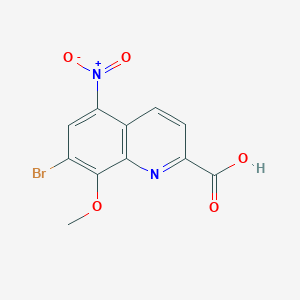
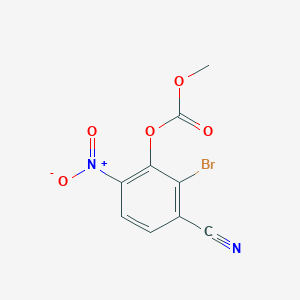
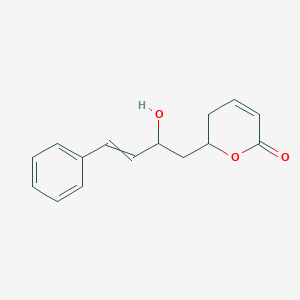
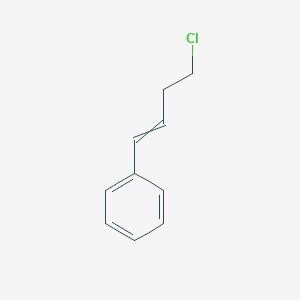
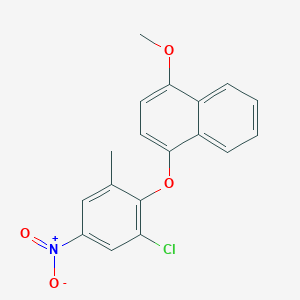
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
